2-(4-氯苯基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

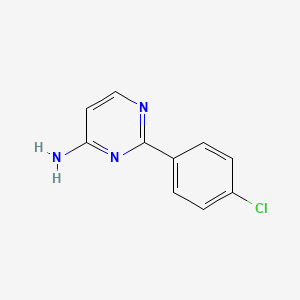

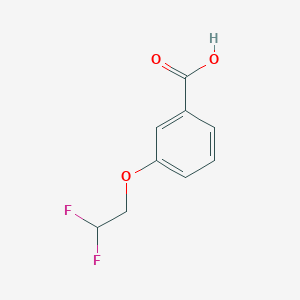

“2-(4-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a colorless heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

The synthesis of “2-(4-Chlorophenyl)pyrimidin-4-amine” involves cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The structures of the synthesized compounds were deduced from their spectral and microanalytical data .Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound has a molecular weight of 205.65 .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)pyrimidin-4-amine” include its molecular weight of 205.65 . It appears as a powder .科学研究应用

抗癌潜力

已经探索了包括 2-(4-氯苯基)嘧啶-4-胺结构在内的新嘧啶衍生物的设计和合成,以了解其抗癌活性。其中一种衍生物对 NCI 60 细胞系全组表现出显着的生长抑制作用,特别是由于其生长抑制作用而显示出对肺癌治疗的前景。该化合物因其作为开发新抗癌剂的先导化合物的潜力而被确定,突出了 2-(4-氯苯基)嘧啶-4-胺衍生物在癌症研究中的作用 (Rashid 等人,2014 年)。

抗高血压作用

与 2-(4-氯苯基)嘧啶-4-胺相关的 6-芳基吡啶并 [2,3-d] 嘧啶-7-胺衍生物的研究表明,这些化合物具有抗高血压活性。值得注意的是,一种衍生物在自发性高血压大鼠中有效地逐渐且持续地将血压降低至正常血压水平,表明这些衍生物在治疗高血压中的潜力 (Bennett 等人,1981 年)。

衍生物的合成

已经开发出合成与 2-(4-氯苯基)嘧啶-4-胺密切相关的 N-芳基-4-(吡啶-3-基)嘧啶-2-胺衍生物的新方法。这些衍生物以中等至良好的产率获得,突出了 2-(4-氯苯基)嘧啶-4-胺在形成具有潜在药理学意义的杂环化合物方面的多功能性 (El-Deeb 等人,2008 年)。

腐蚀抑制

研究还探讨了源自嘧啶-2-基-胺(与 2-(4-氯苯基)嘧啶-4-胺密切相关)的席夫碱作为盐酸溶液中低碳钢的腐蚀抑制剂的效率。这些化合物显示出有希望的腐蚀抑制性能,表明它们在工业应用中保护金属免受腐蚀的潜力 (Ashassi-Sorkhabi 等人,2005 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to target various proteins and enzymes .

Mode of Action

Related compounds have been found to inhibit specific enzymes, thereby disrupting cellular processes .

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It’s worth noting that similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness .

Result of Action

Similar compounds have been found to display in vitro activity against certain strains of bacteria .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

The biochemical properties of 2-(4-Chlorophenyl)pyrimidin-4-amine are not fully characterized . It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .

Cellular Effects

Some studies suggest that pyrimidine derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrimidine derivatives can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-(4-Chlorophenyl)pyrimidin-4-amine are not well-characterized. It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrimidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of 2-(4-Chlorophenyl)pyrimidin-4-amine is not well-characterized. It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

2-(4-chlorophenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGMOMZZTKKFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114523-63-6 |

Source

|

| Record name | 2-(4-chlorophenyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

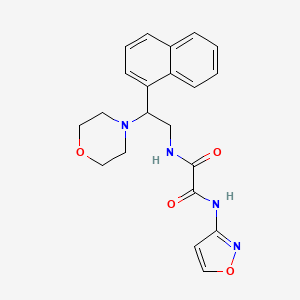

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)

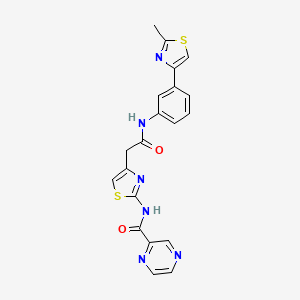

![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)

![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)

![2,2-Difluoro-6-azaspiro[3.4]octane](/img/structure/B2957935.png)

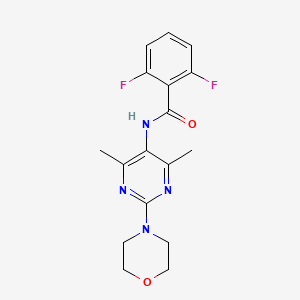

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)

![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)